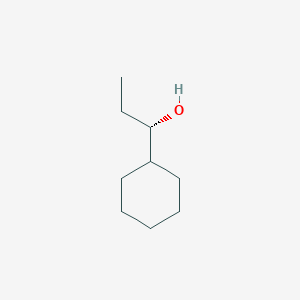

(S)-1-Cyclohexyl-1-propanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

110529-28-7 |

|---|---|

Molecular Formula |

C9H18O |

Molecular Weight |

142.24 g/mol |

IUPAC Name |

(1S)-1-cyclohexylpropan-1-ol |

InChI |

InChI=1S/C9H18O/c1-2-9(10)8-6-4-3-5-7-8/h8-10H,2-7H2,1H3/t9-/m0/s1 |

InChI Key |

JVTXOMXEPFDMHB-VIFPVBQESA-N |

Isomeric SMILES |

CC[C@@H](C1CCCCC1)O |

Canonical SMILES |

CCC(C1CCCCC1)O |

Origin of Product |

United States |

The Significance of Enantiomerically Pure Alcohols As Chiral Synthons

Enantiomerically pure alcohols are highly valued as chiral synthons—fundamental building blocks that introduce a specific chirality into a molecule during a synthetic sequence. The importance of chirality stems from the fact that biological systems, such as enzymes and receptors in the human body, are themselves chiral. Consequently, the different enantiomers of a chiral drug can exhibit vastly different pharmacological effects; one may be therapeutic while the other could be inactive or even harmful. libretexts.org

The synthesis of single-enantiomer compounds is, therefore, a critical objective in medicinal chemistry and materials science. mdpi.com Chiral alcohols serve as versatile starting materials or key intermediates in these synthetic routes. Their hydroxyl group can be readily transformed into a wide array of other functional groups, allowing for the construction of more complex molecular architectures while preserving the initial stereochemical integrity. The development of methods to produce these alcohols with high enantiomeric purity is a major focus of contemporary chemical research. libretexts.org Strategies often involve the use of chiral catalysts that can selectively produce one enantiomer over the other, a concept that has revolutionized the field of asymmetric synthesis. mdpi.com

An Overview of S 1 Cyclohexyl 1 Propanol S Role in Stereoselective Synthesis Research

Asymmetric Reduction Strategies

The asymmetric reduction of prochiral ketones is one of the most direct and atom-economical methods for producing optically active secondary alcohols. mdpi.comresearchgate.net This transformation can be achieved through several catalytic approaches, primarily involving transition metal-catalyzed hydrogenation and transfer hydrogenation. These methods offer high efficiency and enantioselectivity, making them attractive for both laboratory and industrial-scale synthesis.

Transition Metal-Catalyzed Asymmetric Hydrogenation

Transition metal-catalyzed asymmetric hydrogenation utilizes molecular hydrogen as the reductant in the presence of a chiral catalyst to convert a ketone to a chiral alcohol. mdpi.com This method is highly regarded for its high atom economy and the ease of removing excess hydrogen gas. mdpi.com The effectiveness of these catalysts hinges on the design of chiral ligands that coordinate to the metal center and create a chiral environment, thereby directing the stereochemical outcome of the reduction. wikipedia.org

Ruthenium complexes, particularly those developed by Noyori and his-coworkers, have proven to be highly efficient for the asymmetric hydrogenation of ketones. mdpi.comnih.gov These catalysts often feature a combination of a chiral diphosphine and a chiral diamine ligand. mdpi.com The interplay between these ligands allows for precise control over the chiral environment around the ruthenium center, leading to high enantioselectivity. nih.gov For the synthesis of this compound, a ruthenium catalyst would facilitate the addition of hydrogen to the carbonyl group of 1-cyclohexylpropan-1-one (B72740) from a specific face, yielding the desired (S)-enantiomer. The general catalytic cycle involves the formation of a ruthenium hydride species which then delivers the hydride to the ketone in a stereoselective manner. For instance, the use of a (S)-TolBINAP/(R)-DMAPEN–Ru catalyst has shown effectiveness in the hydrogenation of aromatic ketones with primary and secondary alkyl groups, suggesting its potential applicability to substrates like cyclohexyl methyl ketone. nih.gov Cinchona alkaloid-based NNP ligands in combination with ruthenium complexes have also been successfully employed for the asymmetric hydrogenation of various aromatic and heteroaromatic ketones, achieving excellent enantioselectivities. rsc.org

Rhodium complexes are also widely used in asymmetric hydrogenation and hydrosilylation reactions for the synthesis of chiral alcohols. wikipedia.orgamanote.com In hydrosilylation, a ketone is reduced by a silane (B1218182) in the presence of a rhodium catalyst, followed by hydrolysis to yield the alcohol. Chiral ligands, such as PYBOX, can be used to induce asymmetry. wikipedia.org For direct hydrogenation, rhodium catalysts often require specific ligand designs to achieve high enantioselectivity in ketone reduction. While highly effective for other substrates, the application of rhodium catalysts specifically for the asymmetric hydrogenation of 1-cyclohexylpropan-1-one to this compound is less commonly reported compared to ruthenium or iridium-based systems. However, the development of hybrid catalysts combining rhodium complexes with enzymes for stereoselective ketone reduction represents a promising area of research. uclouvain.be

Iridium-based catalysts have emerged as a powerful tool for the asymmetric hydrogenation of prochiral ketones, often exhibiting extremely high activity, enantioselectivity, and stability. mdpi.com These catalysts, typically modified with chiral tridentate ligands, can operate under mild conditions. mdpi.comdiva-portal.org For example, iridium complexes with simple alkane-diyl-based P,N,O-type chiral ligands have demonstrated high enantioselectivities (up to 98% ee) in the hydrogenation of various ketones. mdpi.com The mechanism often involves an outer-sphere hydrogen transfer from the iridium dihydride complex to the ketone. nih.govacs.org The development of iridium catalysts capable of hydrogenating challenging aliphatic substrates with high stereocontrol makes them suitable candidates for the synthesis of this compound. acs.org

Asymmetric Transfer Hydrogenation Approaches

Asymmetric transfer hydrogenation (ATH) offers a practical alternative to asymmetric hydrogenation, avoiding the need for high-pressure hydrogen gas. nih.govua.es In this method, a hydrogen donor, such as isopropanol or formic acid, provides the hydrogen equivalents. wikipedia.orgnih.gov The reaction is catalyzed by a transition metal complex, with ruthenium, rhodium, and iron being the most common metals. ua.esthieme-connect.com

Isopropanol is a widely used hydrogen donor in ATH, where it is oxidized to acetone (B3395972) during the reaction. nih.govmdpi.com The reaction is reversible, and using a large excess of isopropanol can drive the equilibrium towards the formation of the alcohol product. diva-portal.org Ruthenium and rhodium complexes containing chiral ligands, such as those derived from amino acids or diamines, are effective catalysts for this transformation. wikipedia.orgua.es Manganese-based catalysts have also been developed for the ATH of ketones using isopropanol. thieme-connect.com

Formic acid, often used as an azeotropic mixture with triethylamine (B128534) or as a formate (B1220265) salt in aqueous media, is another common hydrogen donor. diva-portal.orgrsc.orgrsc.org A key advantage of using formate is that the reaction is generally irreversible due to the formation of carbon dioxide, which can be purged from the system. rsc.orgscispace.com This can lead to higher conversions compared to the isopropanol system. diva-portal.org Rhodium catalysts have been shown to be effective for the ATH of ketones in water using sodium formate as the hydrogen source, achieving high enantioselectivities for aryl alkyl ketones. rsc.org Iron catalysts have also been explored for biphasic ATH using water and potassium formate. rsc.orgscispace.com The choice of hydrogen donor can significantly influence the reaction conditions and the catalytic system's efficiency. For the synthesis of this compound, an ATH approach using a suitable chiral catalyst and either isopropanol or a formate salt as the hydrogen donor would involve the transfer of hydrogen to 1-cyclohexylpropan-1-one in a stereocontrolled manner.

Biocatalytic Reduction Methods

Biocatalysis has emerged as a sustainable and highly selective alternative to traditional chemical methods. scispace.com Enzymes, particularly oxidoreductases, can operate under mild conditions and often provide exquisite enantioselectivity. mdpi.com

Alcohol dehydrogenases (ADHs) are NAD(P)H-dependent enzymes that catalyze the reversible reduction of ketones to alcohols. mdpi.com Their application in the synthesis of chiral alcohols is well-established. frontiersin.org The stereochemical outcome of the reduction is governed by the enzyme's active site, which preferentially binds the ketone in an orientation that exposes one of the two prochiral faces to the hydride donor (NADPH or NADH). mdpi.com

The reduction of sterically demanding ketones, such as 1-cyclohexyl-1-propanone (a "bulky-bulky" ketone), is a challenge for many natural ADHs. researchgate.netacs.org However, certain ADHs, like those from Ralstonia sp. (RasADH), Lactobacillus brevis (LbADH), and Lactobacillus kefir (LkADH), have demonstrated the ability to reduce such substrates with high enantioselectivity. acs.orgnih.gov For these enzymes, the active site is large enough to accommodate two bulky substituents, and subtle electronic and steric differences guide the stereochemical outcome. A study on a variant of LkADH showed its capability to reduce a variety of ketones with excellent anti-Prelog (R)-stereoselectivity. nih.gov

Ketoreductases (KREDs) are a class of enzymes within the broader ADH family that are particularly effective for the asymmetric reduction of prochiral ketones. pnas.org They are widely used in industrial processes for the synthesis of chiral alcohols as pharmaceutical intermediates. pnas.org Similar to ADHs, KREDs rely on a nicotinamide (B372718) cofactor (NADH or NADPH) for hydride transfer. rsc.org

The synthesis of this compound would require a KRED that follows Prelog's rule, delivering the hydride to the Re-face of the ketone. The substrate scope of many commercially available KREDs includes a wide range of aliphatic and aromatic ketones. While specific data on 1-cyclohexyl-1-propanone is sparse, the successful reduction of other bulky ketones suggests that screening a library of KREDs would be a viable strategy for identifying a suitable biocatalyst. researchgate.net

When naturally occurring enzymes exhibit low activity or selectivity for a specific substrate, protein engineering techniques can be employed to enhance their properties. nih.govrsc.org Directed evolution, which involves iterative rounds of gene mutation and screening, is a powerful tool for tailoring enzymes for specific industrial applications. rsc.orgd-nb.info

For the synthesis of this compound, an ADH or KRED could be engineered to improve its activity and enantioselectivity towards 1-cyclohexyl-1-propanone. Strategies often focus on mutating amino acid residues within the substrate-binding pocket to reduce steric hindrance or introduce new beneficial interactions. rsc.org For example, laboratory evolution of an ADH from Thermoanaerobacter brockii successfully expanded its substrate scope to include difficult-to-reduce bulky ketones. d-nb.info Similarly, studies on an ADH from Lactobacillus kefiri showed that iterative mutagenesis could overcome steric hindrance and dramatically improve activity and stereoselectivity for bulky diaryl ketones. rsc.org These approaches could be applied to develop a biocatalyst optimized for producing this compound with high purity.

Using whole microbial cells as biocatalysts offers several advantages over isolated enzymes, including the elimination of costly enzyme purification and the inherent presence of a cofactor regeneration system. nih.govacgpubs.org Organisms like baker's yeast (Saccharomyces cerevisiae) are well-known for their ability to perform asymmetric reductions of a wide variety of ketones. acgpubs.orgjst.go.jp

The reduction of ketones using baker's yeast typically yields alcohols with high enantiomeric excess. acgpubs.orgresearchgate.net The process involves incubating the substrate with a suspension of yeast cells, often with a co-substrate like glucose or ethanol (B145695) to provide the necessary reducing equivalents (NADPH). acgpubs.orggoogle.com While the reaction conditions are mild, a key limitation can be the lower productivity compared to methods using isolated enzymes. acgpubs.org Immobilization of the yeast cells in a matrix like calcium alginate can help mitigate some of these issues by improving stability and simplifying catalyst separation. nih.gov The application of this method to 1-cyclohexyl-1-propanone could provide a cost-effective and sustainable route to this compound.

Table 2: Comparison of Biocatalytic Reduction Methods

| Method | Biocatalyst | Key Advantages | Key Challenges | Reference |

|---|---|---|---|---|

| ADH Reduction | Isolated Alcohol Dehydrogenase | High selectivity, broad substrate scope | Requires external cofactor regeneration | mdpi.com |

| KRED Reduction | Isolated Ketoreductase | High selectivity, industrial precedent | Substrate scope can be limited | pnas.org |

| Enzyme Engineering | Evolved ADH/KRED | Tailored activity and selectivity | Requires extensive screening efforts | rsc.orgd-nb.info |

| Whole-Cell Biotransformation | Saccharomyces cerevisiae | In-built cofactor regeneration, low cost | Lower productivity, potential for side reactions | acgpubs.orgjst.go.jp |

Asymmetric Hydride Reductions with Chiral Boron Reagents

Asymmetric reduction of ketones using stoichiometric or catalytic chiral boron reagents is a classic and reliable method for producing enantiomerically enriched alcohols. The most well-known of these is the Corey-Bakshi-Shibata (CBS) reduction. wikipedia.org

The CBS reduction employs a chiral oxazaborolidine catalyst, which coordinates to both a borane (B79455) source (like BH₃•THF or BH₃•SMe₂) and the substrate ketone. wikipedia.orgorganic-chemistry.org This ternary complex facilitates a highly enantioselective intramolecular hydride transfer from the borane to the ketone. wikipedia.org The stereochemical outcome is predictable based on the chirality of the oxazaborolidine catalyst. To synthesize this compound, the (R)-CBS catalyst would be used.

The method is highly versatile and has been applied to a wide range of ketones. Studies on the reduction of cyclohexyl methyl ketone using an in-situ generated oxazaborolidine catalyst from a chiral lactam alcohol demonstrated good enantioselectivity (90% ee). nih.gov Computational and experimental studies have shown that London dispersion interactions, rather than just steric hindrance, play a crucial role in determining the enantioselectivity, which can inform catalyst design for challenging substrates like 1-cyclohexyl-1-propanone. researchgate.net While highly effective, a drawback of this methodology can be the need for stoichiometric amounts of the borane reagent and careful handling of air- and moisture-sensitive reagents.

Application of Chiral Borane Reagents

Chiral borane reagents are highly effective for the asymmetric reduction of prochiral ketones. researchgate.net These reagents are typically prepared by reacting borane with a chiral ligand, often an amino alcohol. researchgate.net One of the most successful and widely used systems is the Corey-Bakshi-Shibata (CBS) reduction, which employs an oxazaborolidine catalyst. wikipedia.orgsemanticscholar.org The catalyst, derived from a chiral amino alcohol like (S)-proline, coordinates with borane to form a reactive complex. semanticscholar.orgnih.gov This complex then coordinates with the ketone in a sterically defined manner, facilitating the transfer of a hydride from the borane to one face of the carbonyl group, leading to the formation of the desired enantiomer of the alcohol. google.commsu.edu The predictability and high enantioselectivity of the CBS reduction make it a powerful tool for synthesizing chiral alcohols like this compound. semanticscholar.orgnih.gov

The general efficacy of chiral borane reagents is demonstrated in the reduction of various ketones. For instance, the reduction of acetophenone (B1666503) using a reagent prepared from borane and (S)-valinol can yield the corresponding alcohol with significant enantiomeric excess. researchgate.net The choice of the chiral ligand is crucial, as it dictates the stereochemical outcome of the reduction.

| Chiral Ligand Source | Ketone Substrate | Typical Enantiomeric Excess (ee) |

| (S)-Proline derivative | Prochiral Ketones | >90% semanticscholar.orgnih.gov |

| (S)-Valinol | Acetophenone | up to 73% researchgate.net |

| (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol | Aromatic Ketones | 94-100% researchgate.net |

Mechanisms of Chiral Borohydride (B1222165) Reductions

The mechanism of chiral borohydride reductions involves the formation of a transient chiral reducing agent, which then delivers a hydride ion (H-) to the carbonyl carbon of the ketone. masterorganicchemistry.com The stereoselectivity of the reaction is governed by the steric and electronic interactions in the transition state.

In a typical CBS reduction, the mechanism proceeds through the following key steps:

Catalyst-Borane Complex Formation: The oxazaborolidine catalyst coordinates with a molecule of borane at the nitrogen atom. google.com

Ketone Coordination: The prochiral ketone then coordinates to the Lewis acidic boron atom of the catalyst-borane complex. The orientation of the ketone is directed by steric hindrance, with the larger group (cyclohexyl) and the smaller group (propyl) of the ketone occupying specific positions to minimize steric interactions with the catalyst framework. google.commsu.edu

Hydride Transfer: A hydride is transferred from the coordinated borane to the carbonyl carbon of the ketone. This transfer occurs on the less sterically hindered face of the ketone, as dictated by the catalyst's chiral environment. google.commsu.edu

Product Release: The resulting chiral alkoxide is released, and the catalyst is regenerated to participate in another catalytic cycle. google.com

This mechanism explains the high degree of enantioselectivity observed in these reductions. The rigid structure of the oxazaborolidine catalyst effectively shields one face of the ketone, allowing the hydride to attack from the other face with high preference. google.commsu.edu

Stereoselective Alkylation and Addition Reactions

An alternative to the reduction of pre-formed ketones is the stereoselective addition of organometallic reagents to carbonyl compounds. These methods build the carbon skeleton and set the stereocenter in a single step.

Asymmetric Grignard Additions to Carbonyls

The addition of Grignard reagents to aldehydes or ketones is a fundamental carbon-carbon bond-forming reaction. nii.ac.jp To render this reaction enantioselective for the synthesis of this compound, one could, in principle, add a propyl Grignard reagent to cyclohexanecarboxaldehyde or a cyclohexyl Grignard reagent to propanal in the presence of a chiral ligand.

Recent advancements have led to the development of chiral ligands that can effectively mediate the asymmetric addition of Grignard reagents to ketones. nih.govrsc.org For example, ligands derived from 1,2-diaminocyclohexane (DACH) have shown promise in promoting high enantioselectivity in the addition of both aliphatic and aromatic Grignard reagents to a variety of ketones. rsc.org The success of these reactions often depends on the formation of a well-defined chiral magnesium complex that delivers the alkyl group to the carbonyl in a stereocontrolled manner.

Enantioselective Organometallic Additions to Carbonyl Compounds

Beyond Grignard reagents, other organometallic reagents can be employed for the enantioselective synthesis of chiral alcohols. The addition of organozinc reagents, for example, catalyzed by chiral amino alcohols, is a well-established method. acs.org The enantioselective addition of diethylzinc to aldehydes is a classic example, and similar strategies could be adapted for the synthesis of this compound. acs.org

Furthermore, catalytic enantioselective additions of organolithium and organoaluminum reagents to aldehydes have been developed. These reactions often utilize chiral ligands to control the stereochemical outcome. For instance, the addition of organolithium reagents to aldehydes in the presence of a chiral ligand can lead to the formation of chiral secondary alcohols with high enantiomeric excess.

| Organometallic Reagent | Carbonyl Substrate | Chiral Promoter | Typical Enantioselectivity |

| Propylmagnesium Bromide | Cyclohexanecarboxaldehyde | Chiral DACH-derived ligand | Potentially high ee nih.govrsc.org |

| Diethylzinc | Benzaldehyde | Chiral amino alcohol | High ee acs.org |

| Organolithium Reagent | Aldehyde | Chiral Ligand | High ee thieme-connect.com |

Chiral Auxiliary-Mediated Synthesis of this compound

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical course of a reaction. thieme-connect.comnumberanalytics.com After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. numberanalytics.com

Diastereoselective Approaches Using Chiral Auxiliaries

For the synthesis of this compound, a chiral auxiliary could be attached to either the propyl or the cyclohexyl moiety, which would then be coupled. For example, a chiral auxiliary could be used to control the diastereoselective addition of a nucleophile to a carbonyl group.

A common strategy involves attaching a chiral auxiliary to a substrate to form a chiral enolate, which then reacts with an electrophile. sfu.ca Alternatively, a chiral auxiliary can be attached to an aldehyde or ketone, and a nucleophile is added in a diastereoselective manner. For instance, a chiral auxiliary such as a derivative of (-)-8-phenylmenthol (B56881) can be attached to a cyclohexenone derivative to direct the diastereoselective addition of an olefin. mdpi.com

In the context of synthesizing this compound, one could envision a strategy where a chiral auxiliary is attached to a derivative of propanoic acid, which is then reacted with a cyclohexyl nucleophile. The steric bulk of the auxiliary would shield one face of the reactive center, leading to a diastereoselective reaction. Subsequent removal of the auxiliary would yield the desired this compound. The diastereomeric excess (d.e.) of the intermediate directly translates to the enantiomeric excess (e.e.) of the final product. For example, the reduction of a pyruvate (B1213749) ester of a chiral auxiliary, trans-2-(9H-fluoren-9-yl)cyclohexanol, with sodium borohydride has been shown to proceed with a diastereomeric excess of 87%. utep.edu

| Chiral Auxiliary Strategy | Reaction Type | Intermediate Diastereomeric Excess (d.e.) |

| Chiral auxiliary on enolate | Alkylation | Often >90% sfu.ca |

| Chiral auxiliary on ketone | Nucleophilic addition | Varies with auxiliary and nucleophile scispace.com |

| Chiral auxiliary on pyruvate ester | Reduction | 87% utep.edu |

Design and Recyclability of Chiral Auxiliaries

The use of chiral auxiliaries is a foundational strategy in asymmetric synthesis. thieme-connect.com A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. thieme-connect.com After the desired stereocenter has been created, the auxiliary is removed and can ideally be recovered for reuse, making it an economically and environmentally attractive method. sciencenet.cn

For the synthesis of this compound, a chiral auxiliary could be appended to a precursor molecule. For instance, a chiral amine like pseudoephedrine, an inexpensive commodity chemical, can be N-acylated to form a tertiary amide. caltech.edu In a hypothetical application, cyclohexanecarboxylic acid could be coupled with a chiral auxiliary such as (1R,2S)-pseudoephedrine. The resulting amide can be converted to its lithium enolate and subsequently reacted with an ethylating agent. The steric influence of the auxiliary directs the approach of the electrophile, leading to the diastereoselective formation of a new carbon-carbon bond. Subsequent reductive cleavage of the auxiliary group, for example with a reagent like lithium amidotrihydroborate (LAB), would yield the target this compound and release the auxiliary for recovery and recycling. caltech.edu The efficiency of this approach relies on high diastereoselectivity in the key bond-forming step and a high-yield, non-racemizing process for cleaving and recovering the auxiliary. thieme-connect.com

Organocatalytic Approaches to Asymmetric Synthesis

Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. mdpi.com These catalysts offer advantages such as lower toxicity, stability to air and moisture, and widespread availability compared to many traditional organometallic catalysts. mdpi.comgoogle.com

Proline-Derived Organocatalysts in Ketone Reduction

L-Proline and its derivatives are among the most widely used organocatalysts, particularly for carbonyl functionalization. mdpi.comtcichemicals.com The typical mechanism involves the formation of a nucleophilic enamine intermediate between the secondary amine of proline and a ketone or aldehyde. unibo.it While extensively studied in asymmetric aldol (B89426) and Michael reactions, the principle can be extended to the asymmetric reduction of ketones. mdpi.comunibo.it

In the synthesis of this compound, the precursor would be cyclohexyl ethyl ketone. A chiral proline-derived catalyst, such as a diphenylprolinol silyl (B83357) ether, could be used. tcichemicals.com The catalyst would activate the ketone, and in the presence of a hydride source (e.g., a Hantzsch ester or a borane), facilitate the stereoselective transfer of a hydride ion to the re-face of the carbonyl. The catalyst creates a chiral environment around the ketone, sterically shielding one face and allowing the reducing agent to attack preferentially from the other, leading to the desired (S)-enantiomer of the alcohol. The success of this method depends on the design of the catalyst to provide a well-defined transition state that maximizes the energy difference between the two diastereomeric pathways.

Chiral Brønsted Acids and Bases in Stereoselective Reactions

Chiral Brønsted acids, particularly those derived from phosphoric acid like BINOL-derived phosphoric acids (BPAs), are highly effective catalysts for a range of asymmetric transformations. nih.govacs.org These catalysts function by activating electrophiles, such as the carbonyl group of a ketone, through hydrogen bonding. nih.govresearchgate.net

For the synthesis of this compound, a chiral phosphoric acid could catalyze the asymmetric reduction of cyclohexyl ethyl ketone. The Brønsted acid would protonate the carbonyl oxygen, lowering the LUMO of the ketone and rendering it more susceptible to nucleophilic attack. nih.gov In the presence of a stoichiometric reductant, this activation allows for a highly organized, chiral transition state where the bulky substituents of the catalyst effectively block one face of the ketone, guiding the hydride to the opposite face to produce this compound with high enantioselectivity. nih.gov An alternative route involves the asymmetric protonation of the corresponding silyl enol ether using a chiral Brønsted acid to generate a chiral ketone, which can then be reduced achirally to the final product. acs.org

Chemoenzymatic Hybrid Synthesis Strategies

Chemoenzymatic synthesis integrates the strengths of chemical and biological catalysis to create efficient and selective reaction pathways. biorxiv.org This approach often uses enzymes to perform challenging stereoselective steps that are difficult to achieve with traditional chemical methods, while chemical reactions are used for other transformations. biorxiv.orguniovi.es Enzymes offer exceptional selectivity (chemo-, regio-, and stereoselectivity) and operate under mild conditions. biorxiv.org

A viable chemoenzymatic route to this compound involves the enzymatic reduction of the prochiral cyclohexyl ethyl ketone. Ketoreductases (KREDs) are a class of enzymes that are highly efficient at catalyzing the asymmetric reduction of ketones to chiral alcohols. The process would begin with the chemical synthesis of cyclohexyl ethyl ketone. This ketone is then exposed to a specific KRED that selectively produces the (S)-alcohol, along with a cofactor recycling system (e.g., using a sacrificial alcohol like isopropanol and a secondary dehydrogenase). This method can achieve exceptionally high yields and enantiomeric excesses (>99% ee) and is widely used on an industrial scale for the production of chiral alcohols. uniovi.es Alternatively, a lipase-catalyzed resolution of racemic 1-cyclohexyl-1-propanol (B103207) could be employed, though this limits the theoretical yield to 50% unless combined with racemization. researchgate.net

Resolution Techniques for Enantiomeric Enrichment

Resolution is a process used to separate a racemic mixture into its constituent enantiomers. While classical resolution relies on the separation of diastereomeric derivatives, modern techniques offer more advanced and efficient solutions.

Dynamic Kinetic Resolution Methods

Dynamic kinetic resolution (DKR) is a powerful technique that overcomes the 50% theoretical yield limit of standard kinetic resolution. princeton.edu In DKR, a racemic starting material undergoes a kinetic resolution while the unreacted, slower-reacting enantiomer is simultaneously racemized in situ. beilstein-journals.org This continuous racemization ensures that the entire substrate pool is available for conversion into the desired single enantiomeric product, allowing for a theoretical yield of up to 100%. princeton.edubeilstein-journals.org

The DKR of secondary alcohols, including 1-cyclohexyl-1-propanol, has been successfully demonstrated. One approach merges two orthogonal catalytic cycles: an enzyme- or chiral catalyst-mediated enantioselective transformation and a metal-catalyzed racemization of the alcohol. d-nb.info For example, a study on the DKR of racemic 1-cyclohexyl-1-propanol employed a dual-catalyst system. d-nb.info A chiral copper complex catalyzed the enantioselective dehydrogenative silylation of the alcohol, while a bifunctional ruthenium pincer complex simultaneously racemized the unreacted alcohol enantiomer. d-nb.info Another highly effective system combines the lipase (B570770) Candida antarctica lipase B (CAL-B) for enantioselective acylation with a ruthenium racemization catalyst, which has been applied to a broad range of secondary alcohols. researchgate.net

Below is a table summarizing findings for the DKR of 1-cyclohexyl-1-propanol.

| Substrate | Racemization Catalyst | Resolution System | Product | Yield | Enantiomeric Excess (ee) | Reference |

| (±)-1-Cyclohexyl-1-propanol | Ruthenium Pincer Complex | CuCl/(R,R)-Ph-BPE, nBu3SiH | (S)-1-Cyclohexyl-1-(tributylsiloxy)propane | - | 79% (estimated) | d-nb.info |

Enzymatic Kinetic Resolution of Racemic Precursors

Enzymatic kinetic resolution (EKR) is a powerful and widely adopted green chemistry technique for separating enantiomers from a racemic mixture. This method leverages the inherent stereoselectivity of enzymes, typically lipases, to catalyze a reaction on one enantiomer at a much faster rate than the other. In the context of racemic 1-cyclohexyl-1-propanol, a lipase is used to selectively acylate one of the enantiomers, leaving the other unreacted.

The most common approach is the irreversible transesterification of the racemic alcohol using an acyl donor, such as vinyl acetate (B1210297), in a non-polar organic solvent. nih.gov Lipases, particularly immobilized Candida antarctica lipase B (CALB), are frequently employed due to their broad substrate specificity, high stability in organic media, and excellent enantioselectivity for a wide range of secondary alcohols. researchgate.netresearchgate.net

The general reaction scheme involves the lipase preferentially catalyzing the transfer of an acetyl group from vinyl acetate to the (R)-enantiomer of 1-cyclohexyl-1-propanol. This results in the formation of (R)-1-cyclohexyl-1-propyl acetate, while the desired this compound remains largely unreacted. As the reaction progresses, the mixture becomes enriched in the (S)-alcohol and the (R)-ester. The reaction is stopped at or near 50% conversion to achieve the highest possible enantiomeric excess (e.e.) for both the remaining substrate and the product. The unreacted (S)-alcohol can then be separated from the ester by standard chromatographic techniques.

Research on close structural analogs, such as 1-cyclohexylethanol, demonstrates the efficacy of this method. Continuous-flow reactor studies have shown that immobilized lipases can achieve high enantioselectivity (E > 100) for the acetylation of 1-cyclohexylethanol. researchgate.net The enantioselectivity of lipases like CALB is governed by the fit of the alcohol's substituents into the enzyme's active site pockets. diva-portal.org

| Substrate | Enzyme | Acyl Donor | Solvent | Key Findings | Reference |

| rac-1-Cyclohexylethanol | Candida antarctica Lipase B (CaLB) | Vinyl Acetate | Toluene | Highly enantioselective resolution (E > 100) achieved in a continuous-flow packed-bed reactor. | researchgate.net |

| rac-1-Cyclohexylethanol | Lip.nr-68 (a hyperthermotolerant lipase) | Not specified | Not specified | Kinetic resolution yielded the (R)-enantiomer with 68–98% enantiomeric excess (ee). | |

| rac-1-Cyclohexylpropanol | Candida antarctica Lipase B (CALB) + Ru-catalyst | Isopropenyl Acetate | Toluene | Dynamic kinetic resolution (DKR) yielded the (S)-silyl ether with 65% conversion and a low ee, indicating slow reactivity for this specific substrate under these DKR conditions. | nih.gov |

| General Aliphatic Secondary Alcohols | Candida antarctica Lipase B (Novozym 435®) | Vinyl Acetate | Hexane (B92381) | Excellent enantioselectivities (>99% ee) and good yields were achieved for various aliphatic secondary alcohols. | nih.gov |

Diastereomeric Salt Formation and Crystallization

Classical resolution via diastereomeric salt formation is a robust and historically significant method for separating enantiomers. This technique is applicable to racemic compounds that are either acidic or basic, or can be converted into such. Since alcohols are neutral, a direct salt formation is not possible. Therefore, a preliminary derivatization step is required to introduce an acidic functional group. caltech.edu

For a racemic alcohol like 1-cyclohexyl-1-propanol, the common strategy involves converting it into a diastereomeric mixture of acid esters. This is typically achieved by reacting the alcohol with a cyclic anhydride (B1165640), such as phthalic anhydride or succinic anhydride, to form the corresponding racemic hydrogen phthalate (B1215562) or hydrogen succinate (B1194679) monoester. caltech.edudss.go.th This reaction introduces a carboxylic acid group, rendering the molecule suitable for resolution.

The resulting racemic acid ester is then treated with a single enantiomer of a chiral base, known as a resolving agent. Commonly used resolving agents for acidic compounds include naturally occurring alkaloids like brucine, strychnine, and cinchonidine, or synthetic chiral amines. dss.go.th The reaction between the racemic acid ester and the chiral base forms a pair of diastereomeric salts.

These diastereomeric salts possess different physicochemical properties, most importantly, different solubilities in a given solvent. caltech.edu Through a process of fractional crystallization, the less soluble diastereomeric salt will preferentially crystallize out of the solution, leaving the more soluble diastereomer in the mother liquor. After separation by filtration, the purified diastereomeric salt is treated with an acid to break the ionic bond, regenerating the chiral resolving agent and yielding the enantiomerically enriched acidic ester. Finally, hydrolysis of the ester group removes the phthalate or succinate moiety, providing the desired enantiomerically pure this compound.

| Step | Process | Compound(s) Involved (Illustrative Example) | Purpose | Reference |

| 1. Derivatization | Reaction with an anhydride | rac-1-Phenyl-1-propanol + Maleic anhydride | To convert the neutral alcohol into a racemic acidic monoester. | researchgate.net |

| 2. Salt Formation | Reaction with a chiral base | rac-1-Phenyl-1-propyl maleate (B1232345) + (-)-Cinchonidine | To form a mixture of two diastereomeric salts. | researchgate.net |

| 3. Crystallization | Fractional crystallization | Diastereomeric salts of 1-phenyl-1-propyl maleate and cinchonidine | To separate the less soluble diastereomeric salt based on solubility differences. | researchgate.net |

| 4. Isolation & Purification | Filtration and washing | Purified less-soluble diastereomeric salt | To isolate one diastereomer in high purity. | researchgate.net |

| 5. Liberation | Acid treatment | Diastereomeric salt + Acid | To break the salt and recover the enantiomerically enriched acidic ester. | researchgate.net |

| 6. Hydrolysis | Cleavage of the ester | Enantiopure 1-phenyl-1-propyl maleate | To remove the derivatizing group and obtain the final enantiopure alcohol (>99% ee). | researchgate.net |

Stereochemical Analysis and Enantiopurity Determination Methodologies

Advanced Chromatographic Techniques for Enantioseparation

Chromatographic methods are paramount for the physical separation of enantiomers, allowing for their individual quantification. The use of a chiral stationary phase (CSP) is the cornerstone of this approach, creating a chiral environment where the two enantiomers of a racemic mixture exhibit different affinities, leading to differential retention times and, consequently, separation. phenomenex.comuhplcs.com

Chiral Gas Chromatography (GC) is a powerful technique for the separation of volatile chiral compounds like (S)-1-Cyclohexyl-1-propanol. gcms.cz The underlying principle of enantiomeric separation in chiral GC is "chiral recognition," where the enantiomers form transient diastereomeric complexes with the chiral selectors of the stationary phase. azom.com These complexes have different thermodynamic stabilities, resulting in different retention times for the enantiomers. azom.com

The most common chiral stationary phases for GC are based on derivatized cyclodextrins. gcms.czgreyhoundchrom.com These macrocyclic oligosaccharides provide a chiral cavity into which one enantiomer may fit better than the other, leading to separation. azom.com For alcohols such as 1-Cyclohexyl-1-propanol (B103207), permethylated beta-cyclodextrin (B164692) is often an effective chiral selector. gcms.cz The high efficiency and sensitivity of GC, especially when coupled with a mass spectrometer (GC-MS), allow for unambiguous analyte detection and precise measurement of the enantiomeric ratio. azom.com

Table 1: Illustrative Chiral GC Parameters for Alcohol Enantioseparation

| Parameter | Condition |

|---|---|

| Column | Chiral capillary column with a cyclodextrin-based stationary phase (e.g., Rt-βDEX) |

| Oven Temperature Program | Initial hold at a low temperature, followed by a ramp to a higher temperature to ensure resolution and timely elution. |

| Carrier Gas | Hydrogen or Helium |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and versatile technique for the separation of a broad range of chiral compounds, including alcohols. phenomenex.comnih.gov The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the enantiomers of the analyte. phenomenex.comuhplcs.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are among the most successful and widely used for chiral separations due to their broad applicability and robustness. nih.govbujnochem.com

For the enantiomeric resolution of 1-Cyclohexyl-1-propanol, a normal-phase HPLC method is often employed. phenomenex.com The mobile phase typically consists of a nonpolar solvent like hexane (B92381) mixed with a small amount of a polar modifier, such as isopropanol (B130326) or ethanol (B145695). wiley-vch.denih.gov The choice and concentration of the alcohol modifier can significantly influence the retention and resolution of the enantiomers. nih.gov The interactions responsible for chiral recognition on polysaccharide-based CSPs are complex and can include hydrogen bonding, dipole-dipole interactions, and steric effects. ymcamerica.com

Table 2: Representative Chiral HPLC Conditions for Separation of Alcohols

| Parameter | Condition |

|---|---|

| Column | Polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD-H) |

| Mobile Phase | Hexane/Isopropanol mixture (e.g., 90:10 v/v) |

| Flow Rate | Typically 0.5 - 1.0 mL/min |

| Detection | UV detector at a suitable wavelength |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages in terms of speed, efficiency, and reduced environmental impact. chromatographyonline.comwikipedia.orgchromedia.org SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. wikipedia.orgyoutube.com The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher throughput compared to liquid chromatography. chromedia.org

For chiral separations, SFC is typically used with the same types of chiral stationary phases as HPLC, with polysaccharide-based CSPs being particularly effective. chromatographyonline.comchiraltech.com Organic modifiers, such as methanol, ethanol, or isopropanol, are added to the CO2 mobile phase to adjust its solvating power and improve peak shape and resolution. chromatographyonline.comchiraltech.com SFC is particularly well-suited for the purification of chiral compounds due to the ease of removing the CO2-rich mobile phase post-collection. waters.com

Table 3: Typical SFC Parameters for Chiral Alcohol Separation

| Parameter | Condition |

|---|---|

| Column | Polysaccharide-based chiral stationary phase |

| Mobile Phase | Supercritical CO2 with an alcohol modifier (e.g., Methanol) |

| Back Pressure | Maintained to keep the mobile phase in a supercritical state |

| Temperature | Controlled to influence fluid density and selectivity |

| Detection | UV or Mass Spectrometer |

Spectroscopic Methods for Absolute Configuration and Enantiomeric Excess

While chromatography excels at separating enantiomers, spectroscopic techniques provide crucial information about their absolute configuration and can also be used to determine enantiomeric excess.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. In an achiral environment, enantiomers are indistinguishable by NMR as they have identical magnetic properties. researchgate.netscispace.com However, in the presence of a chiral auxiliary, such as a chiral shift reagent, the enantiomers can be differentiated. researchgate.net Chiral shift reagents are typically paramagnetic lanthanide complexes that can coordinate with the analyte. This coordination forms transient diastereomeric complexes, which have different NMR spectra. researchgate.net

For an alcohol like 1-Cyclohexyl-1-propanol, the hydroxyl group provides a site for interaction with the chiral shift reagent. The differential interaction for the (S) and (R) enantiomers leads to a separation of their corresponding signals in the NMR spectrum, allowing for the determination of the enantiomeric excess by integrating the areas of the resolved peaks. researchgate.net

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov This technique is particularly valuable for determining the absolute configuration of enantiomers. Each enantiomer of a chiral compound will produce a CD spectrum that is a mirror image of the other.

By comparing the experimentally measured CD spectrum of an enantiomer of 1-Cyclohexyl-1-propanol to that predicted by theoretical calculations (e.g., time-dependent density functional theory), the absolute configuration (R or S) can be assigned. While CD is a powerful tool for configurational analysis, its application for the direct determination of enantiomeric excess in a mixture can be more complex and is often used in conjunction with a separation technique like HPLC. uma.es

Vibrational Circular Dichroism (VCD) Spectroscopy for Stereochemical Elucidation

Vibrational Circular Dichroism (VCD) spectroscopy is a powerful, non-destructive technique for determining the absolute configuration of chiral molecules in solution. The method measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. For enantiomers, the VCD spectra are mirror images of each other, exhibiting equal magnitude but opposite signs for their corresponding vibrational bands.

The absolute configuration of this compound can be unequivocally determined by comparing its experimental VCD spectrum with the computationally predicted spectrum. This process involves ab initio quantum mechanical calculations, typically using Density Functional Theory (DFT), to generate the theoretical VCD spectra for both the (S) and (R) enantiomers.

The experimental VCD spectrum of a sample of 1-Cyclohexyl-1-propanol would be recorded in a suitable solvent, such as deuterated chloroform (B151607) (CDCl₃). Concurrently, computational models of both (S)- and (R)-1-Cyclohexyl-1-propanol are generated, and their low-energy conformations are identified. The VCD spectra for these conformations are calculated and then Boltzmann-averaged to produce the final theoretical spectra. The absolute configuration of the experimental sample is assigned by identifying which of the calculated spectra—(S) or (R)—matches the experimental one in terms of the signs and relative intensities of the key vibrational bands.

Key vibrational modes for 1-Cyclohexyl-1-propanol that would be scrutinized in the VCD spectrum include the C-O stretching, O-H bending, and various C-H stretching and bending modes of the cyclohexyl and propyl groups. The unique spatial arrangement of these groups around the chiral center in the (S)-enantiomer gives rise to a characteristic VCD signature.

Table 1: Hypothetical VCD Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Experimental VCD Sign | Calculated VCD Sign (S)-enantiomer |

| ~2930 | Cyclohexyl CH₂ asym. stretch | + | + |

| ~2855 | Cyclohexyl CH₂ sym. stretch | - | - |

| ~1450 | CH₂ scissoring (cyclohexyl) | + | + |

| ~1100 | C-O stretch | - | - |

| ~1050 | C-C stretch (propyl) | + | + |

This table presents illustrative data based on typical VCD analyses of chiral secondary alcohols.

X-ray Crystallography for Absolute Configuration Determination of Derivatives

X-ray crystallography is considered the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. However, since 1-Cyclohexyl-1-propanol is a liquid at room temperature, it is not directly amenable to single-crystal X-ray diffraction. To overcome this, the alcohol is first converted into a crystalline derivative.

A common strategy involves the esterification of the chiral alcohol with a chiral carboxylic acid of known absolute configuration, often one containing a heavy atom to facilitate the crystallographic analysis via anomalous dispersion. For instance, this compound could be reacted with a chiral derivatizing agent like (R)-(-)-α-methoxy-α-trifluoromethylphenylacetic acid (Mosher's acid) or a similar reagent that readily forms a crystalline ester.

The resulting product is a diastereomer, for example, the (R,S)-ester. This diastereomer is then purified and subjected to single-crystal X-ray diffraction. The analysis of the diffraction data provides the precise spatial arrangement of all atoms in the crystal lattice. Since the absolute configuration of the derivatizing agent is known, the absolute configuration of the chiral center of the alcohol moiety can be unambiguously determined by relating it to the known stereocenter.

The crystallographic data obtained would include unit cell dimensions, space group, and atomic coordinates, which collectively define the molecular structure.

Table 2: Representative Crystallographic Data for a Derivative of this compound

| Parameter | Example Value |

| Chemical Formula | C₁₉H₂₅F₃O₃ (for a Mosher's ester derivative) |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.123 |

| b (Å) | 12.456 |

| c (Å) | 15.789 |

| Z (molecules/unit cell) | 4 |

| R-factor | < 0.05 |

This table contains plausible data for a hypothetical crystalline derivative and serves for illustrative purposes.

Derivatization Strategies for Enhanced Analytical Resolution

To determine the enantiomeric purity (or enantiomeric excess, e.e.) of a sample of 1-Cyclohexyl-1-propanol, direct analysis on a chiral stationary phase via gas chromatography (GC) or high-performance liquid chromatography (HPLC) is possible. However, resolution can often be significantly improved by converting the enantiomers into a pair of diastereomers through derivatization with a chiral derivatizing agent (CDA). These diastereomers possess different physical properties and are more easily separated on a standard achiral chromatographic column.

For this compound, a common derivatization strategy is acylation, where the alcohol is converted into an ester using an enantiomerically pure chiral acid or acid chloride. Suitable CDAs for this purpose include (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTP-Cl) or trifluoroacetic acid.

The derivatization reaction involves treating the alcohol sample with an excess of the CDA in the presence of a base (e.g., pyridine) to facilitate the reaction and neutralize the HCl byproduct. The resulting diastereomeric esters can then be analyzed by GC, typically on a non-chiral column, such as one with a dimethylpolysiloxane stationary phase. The two diastereomers will exhibit different retention times, and the ratio of their peak areas corresponds directly to the enantiomeric ratio of the original alcohol sample.

Table 3: Illustrative Chiral GC Analysis Data for Derivatized 1-Cyclohexyl-1-propanol

| Diastereomer | Chiral Derivatizing Agent | Retention Time (min) | Separation Factor (α) |

| (S)-alcohol-(R)-CDA | (R)-MTP-Cl | 15.2 | 1.15 |

| (R)-alcohol-(R)-CDA | (R)-MTP-Cl | 15.8 |

This table provides hypothetical GC data to illustrate the separation of diastereomeric derivatives on an achiral column.

Mechanistic Investigations of S 1 Cyclohexyl 1 Propanol Synthesis

Elucidation of Reaction Pathways in Asymmetric Transformations

The synthesis of (S)-1-Cyclohexyl-1-propanol can be achieved through several asymmetric transformation pathways. The most common strategies involve the asymmetric reduction of a prochiral ketone (1-cyclohexyl-1-propanone) or the enantioselective addition of a propyl nucleophile to a prochiral aldehyde (cyclohexanecarboxaldehyde).

One prominent pathway is the catalytic enantioselective addition of an organometallic reagent to cyclohexanecarboxaldehyde (B41370). For instance, the addition of alkylzirconium reagents, generated in situ from propylenes via hydrozirconation, to aliphatic aldehydes presents a viable route. semanticscholar.org In a typical catalytic cycle, a chiral ligand, often in complex with a metal like titanium, coordinates to the aldehyde. This coordination creates a chiral environment, directing the nucleophilic attack of the propyl group from one face of the aldehyde carbonyl, leading to the preferential formation of the (S)-enantiomer.

Another key pathway is the asymmetric hydrogenation or hydrosilylation of 1-cyclohexyl-1-propanone. In these processes, a chiral catalyst, typically a transition metal complex (e.g., Ruthenium, Rhodium, or Iridium) bearing a chiral phosphine (B1218219) or diamine ligand, delivers a hydride to the ketone. The steric and electronic properties of the chiral ligand create a significant energy difference between the two diastereomeric transition states, favoring the pathway that yields this compound.

The general mechanism for a metal-catalyzed asymmetric addition of a propyl group (Pr) to cyclohexanecarboxaldehyde (Cy-CHO) can be summarized as follows:

Catalyst Activation: The chiral ligand (L) binds to the metal precursor (M) to form the active catalyst (M-L).

Substrate Coordination: The cyclohexanecarboxaldehyde coordinates to the chiral catalyst complex.

Stereoselective Nucleophilic Addition: The propyl nucleophile attacks the carbonyl carbon, guided by the chiral environment of the catalyst.

Product Release: The resulting this compound is released, regenerating the catalyst for the next cycle.

Transition State Analysis and Stereoselectivity Control

The stereoselectivity observed in the synthesis of this compound is determined by the energy difference between the diastereomeric transition states leading to the (R) and (S) enantiomers. Transition state analysis, often aided by computational chemistry, is a powerful tool for understanding and predicting the outcome of these reactions.

In the asymmetric addition of a propyl nucleophile to cyclohexanecarboxaldehyde catalyzed by a chiral metal-ligand complex, the geometry of the transition state is crucial. The chiral ligand imposes steric constraints that favor one orientation of the aldehyde within the catalytic pocket. For example, in a widely accepted model for nucleophilic addition to aldehydes, the substrate approaches the catalyst in a way that minimizes steric hindrance between the bulky cyclohexyl group of the aldehyde, the incoming propyl nucleophile, and the chiral ligand. The favored transition state is the one with the lower activation energy, which directly translates to a higher reaction rate and the formation of the major enantiomer.

Computational models, such as those based on Density Functional Theory (DFT), can be used to calculate the energies of these competing transition states. These calculations help elucidate the specific molecular interactions—such as steric repulsion, hydrogen bonding, or π-stacking—that control the facial selectivity of the nucleophilic attack. For instance, modeling can reveal that the transition state leading to the (S)-product is stabilized by favorable non-covalent interactions between the substrate and the chiral ligand, while the transition state for the (R)-product is destabilized by steric clashes. nih.gov

Kinetic Studies of Enantioselective Processes

Kinetic studies provide quantitative insights into the rates of formation of the (R) and (S) enantiomers, which is the basis of enantioselectivity. A common method for producing enantiomerically enriched alcohols is through kinetic resolution, where one enantiomer of a racemic mixture reacts faster than the other with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the slower-reacting enantiomer. wikipedia.org

In the context of producing this compound, one could perform a kinetic resolution on a racemic mixture of 1-cyclohexyl-1-propanol (B103207). This is often achieved through enzymatic acylation. youtube.com A lipase (B570770), for example, might selectively acylate the (R)-enantiomer at a much higher rate (kR) than the (S)-enantiomer (kS). By stopping the reaction at approximately 50% conversion, one can isolate the unreacted this compound with high enantiomeric excess (ee).

The selectivity factor (s), defined as the ratio of the rate constants (s = kfast/kslow), is a measure of the efficiency of the resolution. A high selectivity factor is necessary for practical separation.

Table 1: Hypothetical Data for Enzymatic Kinetic Resolution of (±)-1-Cyclohexyl-1-propanol

| Enzyme | Acylating Agent | Conversion (%) | ee of (S)-Alcohol (%) | Selectivity Factor (s) |

|---|---|---|---|---|

| Lipase A (e.g., Candida antarctica Lipase B) | Vinyl Acetate (B1210297) | 50 | >99 | >200 |

| Lipase B (e.g., Pseudomonas cepacia Lipase) | Isopropenyl Acetate | 48 | 95 | ~80 |

| Esterase C | Vinyl Butyrate | 52 | 88 | ~40 |

A more advanced technique is dynamic kinetic resolution (DKR), where the slow-reacting enantiomer is continuously racemized in situ. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product, overcoming the 50% yield limitation of standard kinetic resolution. wikipedia.org

Role of Ligand-Metal Interactions in Catalytic Asymmetric Synthesis

In metal-catalyzed asymmetric synthesis, the chiral ligand is the primary source of stereochemical information. The interaction between the ligand and the metal center is fundamental to creating a well-defined and effective chiral catalyst. The ligand's structure dictates the three-dimensional arrangement of the catalytic site, which in turn controls the enantioselectivity.

Chiral ligands used in the synthesis of this compound, such as chiral diols, β-amino alcohols, or binaphthyl-based phosphines, coordinate to the metal center through heteroatoms (e.g., O, N, P). nih.govmdpi.com This coordination creates a rigid chiral framework. The ligand's steric bulk and electronic properties influence the metal's Lewis acidity and the geometry of the substrate-catalyst complex.

For example, in the titanium-promoted addition of diethylzinc (B1219324) to aldehydes, carbohydrate-derived chiral ligands have proven effective. mdpi.com The ligand, a chiral diol, forms a bidentate complex with the titanium tetraisopropoxide. This complex then coordinates with both the aldehyde and the diethylzinc, organizing them within a chiral environment for the stereoselective alkyl transfer. The specific stereochemistry of the ligand, with its multiple chiral centers, ensures that one of the diastereomeric transition states is strongly favored. nih.gov Axially chiral P,N-ligands have also been successfully employed in copper-catalyzed enantioselective reactions, demonstrating the versatility of ligand design. nih.gov

Solvent Effects and Reaction Environment Influences on Stereoselectivity

The reaction environment, particularly the choice of solvent, can have a profound impact on the stereoselectivity of an asymmetric synthesis. The solvent can influence the reaction by:

Stabilizing or destabilizing transition states: Polar solvents may stabilize charged intermediates or transition states differently, altering the energy gap between the diastereomeric pathways.

Altering catalyst structure: The solvent can coordinate to the metal center, potentially changing the conformation and reactivity of the chiral catalyst. nih.gov

Influencing reactant solubility and aggregation: The state of the organometallic reagent (monomeric, dimeric, etc.) can be solvent-dependent, which affects its reactivity. nih.gov

The effect of the solvent is not always predictable and often requires empirical screening to optimize the enantioselectivity for a given reaction.

Table 2: Hypothetical Solvent Effects on the Enantioselectivity of a Chiral Catalyst in the Addition of Propylzinc to Cyclohexanecarboxaldehyde

| Solvent | Dielectric Constant (ε) | Yield (%) | ee of (S)-Alcohol (%) |

|---|---|---|---|

| Hexane (B92381) | 1.9 | 75 | 60 |

| Toluene | 2.4 | 88 | 85 |

| Diethyl Ether | 4.3 | 92 | 91 |

| Tetrahydrofuran (THF) | 7.6 | 95 | 94 |

| Dichloromethane (DCM) | 9.1 | 85 | 78 |

Computational Chemistry and Theoretical Studies on S 1 Cyclohexyl 1 Propanol

Density Functional Theory (DFT) Calculations for Reaction Mechanism Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the mechanisms of organic reactions. By calculating the electronic structure of molecules, DFT can be used to map out the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and, crucially, transition states. This information allows for the prediction of reaction feasibility, kinetics, and the dominant mechanistic pathways.

For a reaction involving (S)-1-Cyclohexyl-1-propanol, such as its synthesis via the nucleophilic addition of a propyl group to cyclohexanone, DFT calculations can elucidate the stereochemical outcome. The theory models the approach of the nucleophile to the two faces (axial and equatorial) of the carbonyl group. By calculating the activation energies (ΔG‡) for the two corresponding transition states, the preferred pathway can be determined. Steric hindrance generally favors equatorial attack, while orbital interactions can favor axial attack. researchgate.netacs.org DFT helps quantify these competing effects.

For instance, in the copper(I)-catalyzed addition of 1,4-pentadiene (B1346968) to acetophenone (B1666503), DFT calculations were performed to understand the mechanism and selectivity in the synthesis of a chiral tertiary alcohol. rsc.org Similar approaches could be applied to model the synthesis of this compound. Recent DFT studies have also been employed to investigate the C-O bond activation of alcohols catalyzed by transition metals, providing insights into various mechanisms like free radical cleavage, metal insertion, and nucleophilic attack. researchgate.net

| Transition State | Pathway | Calculated ΔG‡ (kcal/mol) | Predicted Product Ratio (Axial:Equatorial) |

| TS-Axial | Axial Attack | 15.2 | 1 : 18 |

| TS-Equatorial | Equatorial Attack | 13.5 | |

| This interactive table presents hypothetical DFT data for the addition of a propyl nucleophile to cyclohexanone, illustrating how computational methods predict the favored reaction pathway leading to the precursor of 1-Cyclohexyl-1-propanol (B103207). The lower activation energy for the equatorial attack suggests it is the kinetically favored pathway. |

Molecular Dynamics Simulations of Enzyme-Substrate Interactions

Molecular Dynamics (MD) simulations provide a cinematic view of molecular motion, allowing researchers to study the physical movements of atoms and molecules over time. For this compound, MD simulations are particularly valuable for understanding its interaction with enzymes, which is fundamental to biocatalytic processes like enzymatic kinetic resolution. mdpi.com

Lipases are commonly used to resolve racemic mixtures of secondary alcohols. mdpi.comacs.orgnih.gov An MD simulation can model how the (S)- and (R)-enantiomers of 1-Cyclohexyl-1-propanol individually dock into the active site of a lipase (B570770), such as Candida antarctica Lipase B (CALB). These simulations reveal crucial details about the enzyme-substrate complex, including:

Binding Pose: The specific orientation of the substrate within the active site.

Key Interactions: Identification of hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the complex. rsc.org

Conformational Changes: How the enzyme and substrate adapt their shapes upon binding. semanticscholar.org

By analyzing the stability and dynamics of the enzyme-substrate complexes for both enantiomers, researchers can understand the basis of enantioselectivity. The enantiomer that forms a more stable and productive binding orientation (i.e., one that positions the hydroxyl group optimally for reaction with the catalytic triad (B1167595) of serine, histidine, and aspartate) will be acylated at a faster rate. mdpi.com

| Substrate Enantiomer | Key Active Site Residue | Interaction Type | Average Distance (Å) |

| This compound | Ser105 | Hydrogen Bond (O-H···O) | 2.8 |

| Trp104 | Hydrophobic (Cyclohexyl ring) | 3.5 | |

| (R)-1-Cyclohexyl-1-propanol | Ser105 | Hydrogen Bond (O-H···O) | 3.4 |

| Ala281 | Steric Clash (Propyl group) | 3.1 | |

| This interactive table displays hypothetical data from an MD simulation of the two enantiomers of 1-Cyclohexyl-1-propanol within the active site of CALB. The more favorable interactions and shorter hydrogen bond distance for the (S)-enantiomer suggest it is the preferred substrate for acylation. |

Prediction of Enantioselectivity and Diastereoselectivity

Computational chemistry provides a quantitative framework for predicting the stereochemical outcome of chiral reactions. The enantioselectivity of a reaction, such as an enzyme-catalyzed kinetic resolution, is determined by the difference in the activation free energies (ΔΔG‡) between the two competing pathways for the R and S enantiomers.

By combining quantum mechanics (like DFT) with molecular mechanics (in a QM/MM approach) or using DFT on cluster models of the active site, the transition states for the acylation of both (S)- and (R)-1-Cyclohexyl-1-propanol can be modeled. nih.govnih.gov The calculated energy difference is directly related to the enantiomeric ratio (E) and the predicted enantiomeric excess (ee) of the product. Computational studies have successfully predicted selectivity in the kinetic resolution of other secondary alcohols catalyzed by chiral derivatives. nih.govfigshare.com

Similarly, DFT can predict diastereoselectivity, for example, in the intramolecular [3+2] cycloaddition of alkene-tethered α-silyloxydiazoalkanes, where steric effects were identified as the major determining factors. mdpi.com For a reaction producing this compound where a second stereocenter is formed, DFT can model the four possible transition states to predict the major diastereomer. These predictions are invaluable for rationally designing or selecting catalysts and reaction conditions to achieve high stereoselectivity. chinesechemsoc.org

| Reacting Enantiomer | Calculated ΔG‡ (kcal/mol) | ΔΔG‡ (R-S) (kcal/mol) | Predicted E-value |

| (S)-Alcohol | 12.5 | \multirow{2}{}{2.1} | \multirow{2}{}{32} |

| (R)-Alcohol | 14.6 | ||

| This interactive table shows a hypothetical computational prediction of enantioselectivity in a lipase-catalyzed acylation. The energy difference of 2.1 kcal/mol between the transition states for the (S) and (R) enantiomers leads to a predicted E-value of 32, indicating a moderately selective resolution. |

Ab Initio and Semi-Empirical Methods for Stereochemical Analysis

Ab initio and semi-empirical methods are foundational quantum chemistry techniques used to study molecular properties. Ab initio (Latin for "from the beginning") methods solve the Schrödinger equation with minimal experimental input, offering high accuracy at a significant computational cost. nih.gov In contrast, semi-empirical methods simplify the calculations by incorporating parameters derived from experimental data, making them much faster and suitable for larger molecules, albeit with reduced accuracy. wikipedia.orgststephens.net.inedunitas.com

For this compound, these methods are instrumental in performing conformational analysis. The molecule possesses flexibility around the C-C single bond connecting the cyclohexyl and propanol (B110389) moieties and the C-O bond. Both ab initio and semi-empirical methods can calculate the relative energies of different conformers (rotamers) to identify the most stable, low-energy shapes the molecule adopts. nih.govchemrxiv.org This information is critical, as the reactivity and interaction with other molecules (like enzymes or catalysts) depend heavily on the molecule's preferred conformation.

These methods can also be used to predict spectroscopic properties that are sensitive to stereochemistry. For example, by calculating the NMR chemical shifts of diastereomeric derivatives of this compound (e.g., Mosher's esters), one can correlate the calculated values with experimental data to confirm the absolute stereochemistry of the alcohol. researchgate.net

| Conformer (Dihedral Angle C-C-C-O) | Semi-Empirical (PM3) Relative Energy (kcal/mol) | Ab Initio (MP2/6-31G*) Relative Energy (kcal/mol) |

| Anti-periplanar (180°) | 0.00 | 0.00 |

| Syn-clinal (+60°) | 1.25 | 0.95 |

| Syn-clinal (-60°) | 1.30 | 1.05 |

| This interactive table compares the relative energies of different conformers of this compound calculated using a fast semi-empirical method and a more accurate ab initio method. Both methods predict the anti-periplanar conformation to be the most stable. |

Quantitative Structure-Activity Relationship (QSAR) Studies for Catalyst Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or chemical reactivity. In the context of this compound, QSAR is a powerful tool for designing and optimizing chiral catalysts for its stereoselective synthesis. nih.govmedium.com

For example, in the asymmetric hydrogenation of cyclohexyl propyl ketone to produce 1-Cyclohexyl-1-propanol, a chiral catalyst is required. A QSAR study would involve:

Creating a Dataset: Synthesizing a library of related chiral catalysts (e.g., with varying ligand structures).

Calculating Descriptors: For each catalyst, computing a set of numerical descriptors that quantify its structural, steric, and electronic properties (e.g., Sterimol parameters, Hammett constants, calculated atomic charges).

Measuring Activity: Experimentally measuring the enantioselectivity (ee%) achieved by each catalyst in the target reaction.

Building a Model: Using statistical methods, such as multiple linear regression or machine learning, to build a mathematical equation that links the descriptors to the observed enantioselectivity. nih.gov

The resulting QSAR model can then be used to predict the performance of new, unsynthesized catalyst designs, thereby guiding experimental efforts toward more effective catalysts and reducing the amount of trial-and-error synthesis. medium.comnih.govmdpi.com This data-driven approach accelerates the discovery of optimal catalysts for producing enantiomerically pure this compound. youtube.com

| Catalyst Ligand | Sterimol L Descriptor (Å) | Electronic Parameter (pKa) | Observed ee% (S) | Predicted ee% (S) |

| Ligand A | 6.8 | 4.5 | 75 | 73 |

| Ligand B | 7.5 | 4.8 | 88 | 90 |

| Ligand C | 6.2 | 5.1 | 60 | 62 |

| Ligand D (New Design) | 7.8 | 4.9 | (untested) | 95 |

| This interactive table presents a hypothetical QSAR model for the asymmetric synthesis of this compound. The model, built on existing ligands, predicts that a newly designed "Ligand D" with specific steric and electronic properties should yield a high enantiomeric excess. |

Applications of S 1 Cyclohexyl 1 Propanol in Advanced Organic Synthesis Research

As a Chiral Building Block for the Synthesis of Complex Organic Molecules

Chiral alcohols are fundamental synthons in the construction of complex organic molecules due to the prevalence of hydroxyl groups in natural products and pharmaceuticals. The stereocenter of (S)-1-Cyclohexyl-1-propanol can be incorporated into a target molecule, thereby imparting chirality. While direct applications of this compound in the synthesis of complex molecules are not extensively documented in publicly available research, the principles of using such chiral secondary alcohols are well-established.

The hydroxyl group can be readily converted into other functional groups, such as halides, amines, or ethers, allowing for further elaboration of the molecular framework. The cyclohexyl group provides steric bulk, which can be exploited to control the stereoselectivity of subsequent reactions at neighboring centers. For instance, the diastereoselective addition of nucleophiles to a ketone derived from the oxidation of this compound would be influenced by the steric hindrance of the cyclohexyl moiety.

Research on other chiral cyclohexyl-based auxiliaries has demonstrated their effectiveness in achieving high diastereofacial selectivity in carbon-carbon bond-forming reactions. For example, derivatives of trans-2-phenyl-1-cyclohexanol have been successfully employed as chiral auxiliaries in asymmetric synthesis wikipedia.org. This highlights the potential of the cyclohexyl group in directing stereochemical outcomes.

Table 1: Potential Transformations of this compound for Complex Molecule Synthesis

| Transformation | Reagents | Product Type | Potential Application |

| Oxidation | PCC, Swern, Dess-Martin | Chiral Ketone | Substrate for diastereoselective nucleophilic addition |

| Substitution (via tosylate) | 1. TsCl, pyridine; 2. Nu- | Chiral Alkane | Introduction of various functional groups |

| Etherification | NaH, RX | Chiral Ether | Modification of steric and electronic properties |

| Esterification | Acyl chloride, DMAP | Chiral Ester | Protection of the hydroxyl group or introduction of a new moiety |

Utilization in the Total Synthesis of Natural Products Research

The total synthesis of natural products often requires the use of enantiomerically pure starting materials to establish key stereocenters. While no specific total syntheses explicitly report the use of this compound, the strategic incorporation of chiral cyclohexyl-containing fragments is a known approach.

For example, in the synthesis of complex natural products, chiral alcohols with cyclic substituents are valuable for constructing specific ring systems or side chains. The stereochemistry of the alcohol directly translates to the stereochemistry of the final product. A relevant example is the use of (±)-trans-2-trityl-1-cyclohexanol as a chiral auxiliary in the total synthesis of (+)-linalool oxide, where it directed a key oxidative cyclization step with high diastereoselectivity researchgate.net. This demonstrates the power of a bulky cyclohexyl-based chiral moiety in controlling complex synthetic transformations.

The general strategy involves either incorporating the entire chiral alcohol skeleton into the target natural product or using it as a transient chiral auxiliary to induce asymmetry in a key bond-forming step, after which it is cleaved and ideally recycled.

Precursor in the Research and Development of Chiral Pharmaceutical Intermediates

Chiral alcohols are critical intermediates in the pharmaceutical industry, as many active pharmaceutical ingredients (APIs) are chiral and their biological activity is often dependent on a specific enantiomer. This compound can serve as a precursor to chiral pharmaceutical intermediates. For instance, the structural motif of a cyclohexyl group attached to a stereogenic center bearing a hydroxyl group is found in various bioactive molecules.

The synthesis of (S)-2-cyclohexyl-2-phenylglycolic acid, a key intermediate for the anticholinergic drug (S)-oxybutynin, was achieved through an organocatalytic asymmetric aldol (B89426) reaction, highlighting the importance of chiral cyclohexyl-containing building blocks in pharmaceutical synthesis researchgate.net. While this example does not directly involve this compound, it underscores the value of the cyclohexyl moiety in chiral drug intermediates.

The development of processes for producing optically active 1-cyclohexyl-2-propyn-1-ol, a precursor for prostaglandin derivatives, further illustrates the utility of chiral cyclohexyl carbinols in synthesizing medicinally relevant compounds google.com.

Table 2: Potential Pharmaceutical Scaffolds from this compound Derivatives

| Derivative | Synthetic Transformation | Potential Therapeutic Area |

| Chiral amino alcohol | Reductive amination | Cardiovascular, Neurological |

| Chiral ester | Esterification with bioactive acid | Anti-inflammatory, Antiviral |

| Chiral β-hydroxy acid | Oxidation and chain extension | Metabolic disorders |

Role in the Synthesis of Chiral Ligands and Organocatalysts

The development of new chiral ligands and organocatalysts is a cornerstone of asymmetric catalysis. Chiral alcohols, particularly amino alcohols, are frequently used as precursors for these catalysts. The this compound framework, after conversion to a corresponding amino alcohol, could be elaborated into various types of chiral ligands.

Research has shown that chiral amino alcohols containing cyclohexyl groups can be effective ligands in asymmetric catalysis. For example, catalysts derived from N,N-dimethyl-2-amino-1,2-dicyclohexylethanol have demonstrated good enantioselectivity in the conjugate addition of diethylzinc (B1219324) to enones polyu.edu.hk. The steric bulk of the cyclohexyl groups plays a crucial role in creating a well-defined chiral environment around the metal center, leading to high levels of asymmetric induction.

Furthermore, chiral cyclohexyl-fused spirobiindanes have been developed as privileged skeletons for chiral ligands, showing outstanding performance in various asymmetric catalytic reactions nih.gov. These examples, while not directly employing this compound, showcase the significant role that the chiral cyclohexyl motif plays in the design of effective chiral ligands and organocatalysts.

Development of Novel Synthetic Methodologies Incorporating Chiral Alcohol Moieties